ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thienopyrimidine core, a fluoro-methylphenyl group, and an ethyl ester moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Fluoro-Methylphenyl Group: This step involves the use of a fluorinated aromatic compound, which is introduced via a substitution reaction.
Acetylation and Esterification: The final steps involve acetylation of the amine group followed by esterification to introduce the ethyl ester moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its unique structure suggests potential as a pharmaceutical agent, possibly in the treatment of diseases involving specific molecular targets.
Industry: The compound could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The fluoro-methylphenyl group may facilitate binding to certain enzymes or receptors, while the thienopyrimidine core could play a role in the compound’s overall activity. The exact pathways and targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate
- Benzamide, N-ethyl-N-(3-methylphenyl)-4-fluoro-
- 4-(4-Fluoro-3-methylphenyl)butanoic acid
Uniqueness
Ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate stands out due to its combination of a thienopyrimidine core and a fluoro-methylphenyl group, which may confer unique biological and chemical properties not found in similar compounds
Properties
Molecular Formula |
C24H20FN3O5S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20FN3O5S/c1-3-33-23(31)15-4-6-16(7-5-15)26-20(29)13-27-19-10-11-34-21(19)22(30)28(24(27)32)17-8-9-18(25)14(2)12-17/h4-12H,3,13H2,1-2H3,(H,26,29) |
InChI Key |
CZUXUNAXMYNJML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)C)SC=C3 |
Origin of Product |
United States |
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